5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
CAS No.: 850750-88-8
Cat. No.: VC4198148
Molecular Formula: C24H19FN2O4
Molecular Weight: 418.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850750-88-8 |
|---|---|
| Molecular Formula | C24H19FN2O4 |
| Molecular Weight | 418.424 |
| IUPAC Name | 5-[(2-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol |
| Standard InChI | InChI=1S/C24H19FN2O4/c1-29-17-6-8-18(9-7-17)31-23-13-26-15-27-24(23)20-11-10-19(12-22(20)28)30-14-16-4-2-3-5-21(16)25/h2-13,15,28H,14H2,1H3 |
| Standard InChI Key | GXOCBOFQXZSRTD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Introduction
5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound featuring a pyrimidine ring, a phenol backbone, and various aromatic substituents. This compound is notable for its potential applications in medicinal chemistry due to its intricate structure, which includes a 4-methoxyphenoxy group and a fluorophenyl methoxy group. These structural elements suggest a range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.
Synthesis
The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and the attachment of the 4-methoxyphenoxy and fluorophenyl methoxy groups. Protective group strategies are often necessary to prevent unwanted side reactions during synthesis. The choice of solvents, reaction temperatures, and times is crucial for achieving high yields and purity of the final product.
Biological Activities and Potential Applications
Pyrimidine derivatives, such as 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol, are known for their diverse biological activities. These compounds can act as inhibitors or activators of various enzymes and receptors, potentially leading to therapeutic effects in diseases such as cancer and inflammation. The presence of a fluorine atom and a methoxy group may enhance the compound's ability to interact with biological targets, thereby modulating signaling pathways.
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